N-Desmethyl Asenapine Hydrochloride is the hydrochloride salt of N-desmethyl asenapine, a primary and pharmacologically distinct human metabolite of the atypical antipsychotic, Asenapine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOWqaDKZ0WFfNmnjgKhVDXjjyckZrGOVZY9TUdiLAK7G4oZEpPz-8VqnKUm7IcJnIV5ag2_NYzOeGoIE5mIeHD4Fpa6W_cKRJrroulpZKXEowq4jplKFAtHlliuGtf5GIQFFWa)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQWY9ihqbXgz6bYpyp2RUn2D1eQJo-DiP_QcnoNjBh6fM7ucwsMkwel2cefO6kX6D0VFl_bHrGjQgIU_btqsPaW_BIqCzBw2syiWjK3TSfzU-3QqV1Be21QZgUaBS-5EgiF-hgoMI_UOxryPPpdxiVL6btqRH4pHMnvs2UFvjqkWA%3D)] It serves as an essential analytical reference standard for researchers quantifying Asenapine metabolism in preclinical and clinical samples, developing bioanalytical methods, and investigating the parent drug's metabolic pathways and potential for drug-drug interactions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEiVzdEUOqzbJjfCRlYXlrqVCuu8I3v_EfXI6lc1odltG3yKciyOOlKgQxv3AZ1deAK4xT6GWq-APorXBnuNFH_XcKHzCa5pUJOKRwfn9NlYaibz2YizOCoIFbCGgMl91L9g%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-dRZeKY-H74KI88tWWmO4rtLNIMF8REBSwGm9BXOSfUpanOYzelmBLt2XoJlhoPXxEMyjM08zTYV4ZSquLyhKy33ANMPN6Ky8I5jDfk_t2Oa3agPCJiy00JoOgGfswcmVBjY3YIiBE_8-jprjXBNUrEFMfh_7eq6ZJKNjB5iOBHIAH3W2xncXQBsXDnRDLYX-XYp4r0jbLRsAzg%3D%3D)] The hydrochloride form is typically utilized for its favorable handling properties, such as stability and solubility in aqueous solutions, which are critical for preparing accurate stock solutions in analytical laboratory workflows.
Direct substitution of N-Desmethyl Asenapine Hydrochloride with its parent compound, Asenapine, is invalid for any study focused on the drug's metabolism, toxicology, or the specific pharmacological activity of its metabolites. While Asenapine is the active therapeutic agent, its metabolites, including N-desmethyl asenapine, are generally considered to have negligible or significantly different activity at key dopaminergic and serotonergic receptors.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] Therefore, using Asenapine as a proxy would prevent the accurate quantification of the metabolite in pharmacokinetic (PK) studies and mask any unique off-target effects or contributions to the overall safety profile attributable solely to N-desmethyl asenapine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)] For regulatory submissions or mechanistic research requiring precise metabolite identification and characterization, procuring the isolated metabolite is non-negotiable.
N-Desmethyl Asenapine is a primary metabolite formed via cytochrome P450 isoenzymes (predominantly CYP1A2) and is a key analyte in pharmacokinetic studies of Asenapine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] Its presence and concentration relative to the parent drug are critical endpoints in studies assessing drug clearance, half-life, and the impact of hepatic or renal impairment.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)] For these applications, an authenticated reference standard of N-Desmethyl Asenapine Hydrochloride is indispensable for calibrating analytical instrumentation (e.g., LC-MS/MS) and ensuring the accuracy and reproducibility of quantitative results submitted for regulatory review.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEiVzdEUOqzbJjfCRlYXlrqVCuu8I3v_EfXI6lc1odltG3yKciyOOlKgQxv3AZ1deAK4xT6GWq-APorXBnuNFH_XcKHzCa5pUJOKRwfn9NlYaibz2YizOCoIFbCGgMl91L9g%3D)] The hydrochloride salt form is commonly supplied for this purpose to ensure stability and solubility during the preparation of analytical standards.
| Evidence Dimension | Utility as an Analytical Standard |
| Target Compound Data | Required for quantification of the N-desmethyl metabolite in biological matrices. |
| Comparator Or Baseline | Asenapine (parent drug); cannot be used to quantify its own metabolite. |
| Quantified Difference | Qualitative; functionally non-interchangeable for metabolite-specific assays. |
| Conditions | Pharmacokinetic studies, bioanalytical method validation (e.g., LC-MS), drug metabolism research. |
This compound is a required purchase for any laboratory needing to accurately measure Asenapine metabolism or validate a bioanalytical assay for regulatory or research purposes.
Unlike the parent drug Asenapine, which has a high affinity for multiple dopamine and serotonin receptors, N-desmethyl asenapine is considered to have negligible effects due to its significantly lower affinity for these key pharmacological targets.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] While specific Ki values are not detailed in comparative studies, multiple reviews and pharmacological summaries consistently classify N-desmethyl asenapine, along with the N+-glucuronide metabolite, as inactive or possessing clinically insignificant activity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] This distinction is critical for researchers isolating the therapeutic effects of the parent drug from the background biological activity of its metabolites.
| Evidence Dimension | Receptor Binding Affinity / Pharmacological Activity |
| Target Compound Data | Negligible or significantly lower affinity for key dopaminergic and serotonergic receptors. |
| Comparator Or Baseline | Asenapine (parent drug); potent antagonist at multiple D2 and 5-HT receptors (e.g., Ki at 5-HT2A = 0.06 nM, 5-HT2C = 0.03 nM, D2 = 1.3 nM).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEiVzdEUOqzbJjfCRlYXlrqVCuu8I3v_EfXI6lc1odltG3yKciyOOlKgQxv3AZ1deAK4xT6GWq-APorXBnuNFH_XcKHzCa5pUJOKRwfn9NlYaibz2YizOCoIFbCGgMl91L9g%3D)] |
| Quantified Difference | Qualitative but definitive; described as inactive vs. highly active. |
| Conditions | In vitro receptor binding assays. |
Procuring this metabolite allows researchers to definitively rule out its contribution to the primary efficacy or side-effect profile of Asenapine, a key requirement for mechanistic and safety pharmacology studies.
N-Desmethyl Asenapine Hydrochloride is described as slightly soluble in water and very slightly soluble in methanol, while being slightly soluble in DMSO with heating.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] This contrasts with the parent compound, Asenapine Maleate, which is also poorly soluble in water and presents challenges in formulation that necessitate complex strategies like nanoparticles or co-crystals to improve dissolution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)] The defined hydrochloride salt form provides a consistent starting material with a known, albeit limited, aqueous solubility profile, which is a critical parameter for preparing standardized solutions for analytical testing or initial in vitro screening without the need for complex formulation.
| Evidence Dimension | Solubility |
| Target Compound Data | Slightly soluble in water; very slightly soluble in methanol. |
| Comparator Or Baseline | Asenapine Maleate (parent drug salt); poorly soluble in water, requiring formulation strategies like nanoparticles to enhance dissolution. |
| Quantified Difference | Qualitative; provides a standardized, characterized salt form for direct use in preparing analytical solutions. |
| Conditions | Aqueous and organic solvents at room temperature. |
For buyers in analytical or early-stage research, this compound provides a reliable, off-the-shelf salt form with characterized solubility, avoiding the formulation development required for the less soluble parent drug.
This compound is the correct choice for use as a certified reference standard in LC-MS/MS or other bioanalytical methods to quantify levels of the N-desmethyl metabolite in plasma, urine, or tissue samples from subjects administered Asenapine.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] Its use is essential for building accurate pharmacokinetic models and assessing bioequivalence.
As a primary metabolite of CYP1A2-mediated oxidation, N-Desmethyl Asenapine HCl is critical for in vitro studies using human liver microsomes or recombinant enzymes to investigate the metabolic stability of Asenapine and its potential for interactions with CYP1A2 inhibitors (like fluvoxamine) or inducers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)]
In the synthesis and quality control of Asenapine active pharmaceutical ingredient (API), this well-characterized metabolite serves as a necessary impurity standard to develop and validate analytical methods that ensure the final drug product meets purity specifications set by regulatory bodies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)]